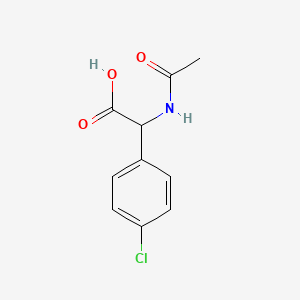
2-(4-Chlorophenyl)-2-acetamidoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ACETYL-2-(P-CHLORPHENYL)-L-GLYCIN ist eine chemische Verbindung, die zur Klasse der Aminosäuren gehört. Sie zeichnet sich durch das Vorhandensein einer Acetylgruppe, einer p-Chlorphenylgruppe und einer Glycin-Einheit aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-ACETYL-2-(P-CHLORPHENYL)-L-GLYCIN beinhaltet typischerweise die Acetylierung von 2-(p-Chlorphenyl)-L-Glycin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Acetylierung der Aminogruppe sicherzustellen. Übliche Reagenzien, die in diesem Prozess verwendet werden, sind Essigsäureanhydrid oder Acetylchlorid, und die Reaktion wird oft durch eine Base wie Pyridin oder Triethylamin katalysiert.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N-ACETYL-2-(P-CHLORPHENYL)-L-GLYCIN großtechnische Acetylierungsprozesse umfassen. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und setzen oft kontinuierliche Strömungsreaktoren und automatisierte Systeme ein, um konstante Reaktionsbedingungen aufrechtzuerhalten.
Chemische Reaktionsanalyse
Reaktionstypen
N-ACETYL-2-(P-CHLORPHENYL)-L-GLYCIN kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Acetylgruppe in einen Alkohol umwandeln.
Substitution: Die p-Chlorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Übliche Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Hydroxidionen (OH-) oder Amine können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise durch Oxidation Carbonsäuren entstehen, während durch Reduktion Alkohole entstehen können.
Wissenschaftliche Forschungsanwendungen
N-ACETYL-2-(P-CHLORPHENYL)-L-GLYCIN hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Behandlung bestimmter Krankheiten.
Industrie: Es wird bei der Produktion von Pharmazeutika und anderen chemischen Produkten verwendet.
Wirkmechanismus
Der Mechanismus, durch den N-ACETYL-2-(P-CHLORPHENYL)-L-GLYCIN seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Acetylgruppe und die p-Chlorphenylgruppe spielen eine entscheidende Rolle bei diesen Wechselwirkungen und beeinflussen die Bindungsaffinität und Aktivität der Verbindung.
Analyse Chemischer Reaktionen
Types of Reactions
N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The p-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which N-ACETYL-2-(P-CHLOROPHENYL)-L-GLYCINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The acetyl group and p-chlorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-ACETYL-2-(P-METHOXYPHENYL)-L-GLYCIN: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Chlorogruppe.
N-ACETYL-2-(P-FLUORPHENYL)-L-GLYCIN: Enthält ein Fluoratom anstelle von Chlor.
Einzigartigkeit
N-ACETYL-2-(P-CHLORPHENYL)-L-GLYCIN ist aufgrund des Vorhandenseins der p-Chlorphenylgruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für bestimmte Anwendungen, bei denen andere ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
2-acetamido-2-(4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
DPIZEVUKGXOVPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




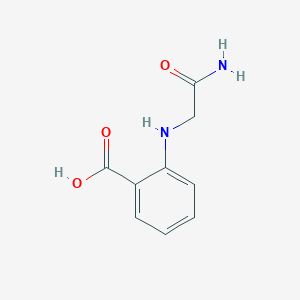
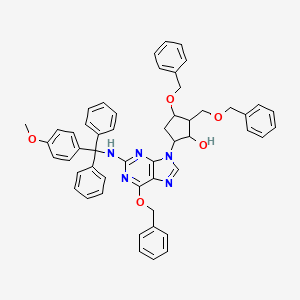
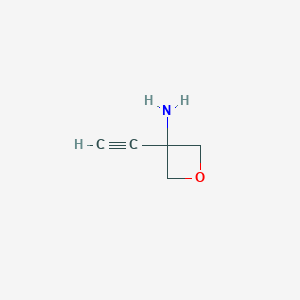
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
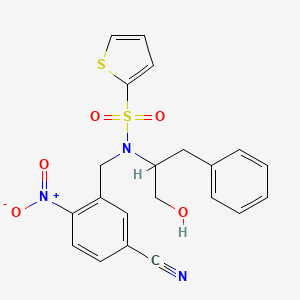
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
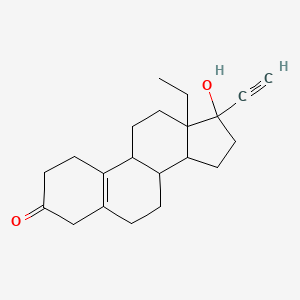
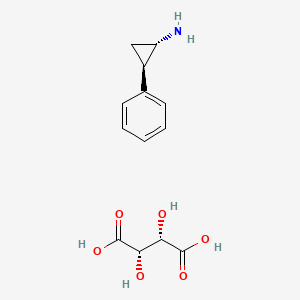
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
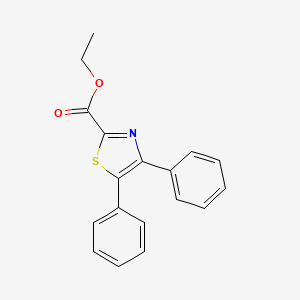
![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
